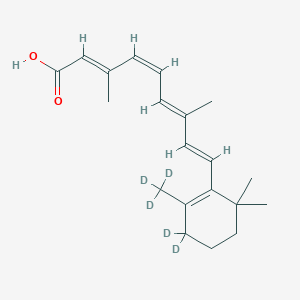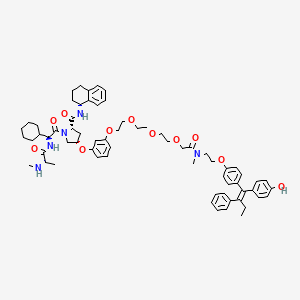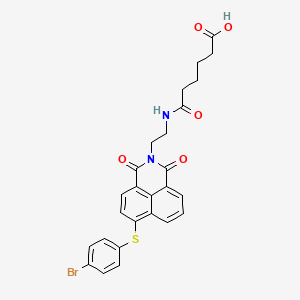
Mcl-1/bcl-2-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mcl-1/bcl-2-IN-4 is a potent and selective dual inhibitor of myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of Mcl-1 and Bcl-2 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1/bcl-2-IN-4 involves multiple steps, including the formation of bicyclic compounds derived from benzimidazole chalcone and flavonoid scaffolds. The synthetic route typically includes:
Formation of Benzimidazole Chalcone: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form benzimidazole. This is followed by the Claisen-Schmidt condensation with acetophenone derivatives to form benzimidazole chalcone.
Formation of Flavonoid Scaffold: This involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form flavonoid scaffolds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Mcl-1/bcl-2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and flavonoid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chalcone and flavonoid structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学研究应用
Mcl-1/bcl-2-IN-4 has several scientific research applications, including:
Cancer Research: The compound is used to study the role of Mcl-1 and Bcl-2 in cancer cell survival and apoptosis. .
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting the Bcl-2 family of proteins.
Biological Studies: The compound is used to investigate the molecular mechanisms of apoptosis and the interactions between pro-apoptotic and anti-apoptotic proteins.
作用机制
Mcl-1/bcl-2-IN-4 exerts its effects by selectively binding to the anti-apoptotic proteins Mcl-1 and Bcl-2. This binding prevents these proteins from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. The compound effectively displaces BH3-only proteins from Mcl-1 and Bcl-2, leading to the activation of the intrinsic apoptotic pathway .
相似化合物的比较
Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers
Uniqueness
Mcl-1/bcl-2-IN-4 is unique in its dual inhibition of both Mcl-1 and Bcl-2, making it a potent compound for overcoming resistance mechanisms that involve the upregulation of these proteins. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these proteins .
属性
分子式 |
C26H23BrN2O5S |
|---|---|
分子量 |
555.4 g/mol |
IUPAC 名称 |
6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32) |
InChI 键 |
CNEKGBXSPSZPSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


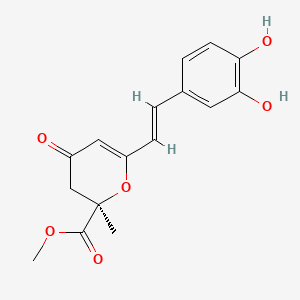

![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
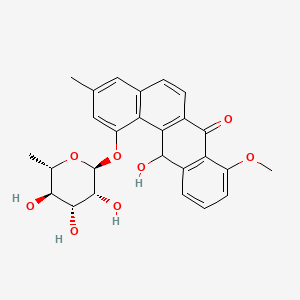

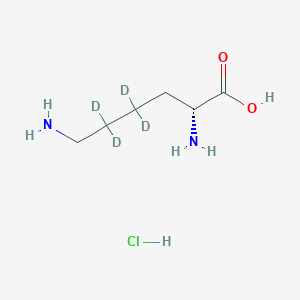


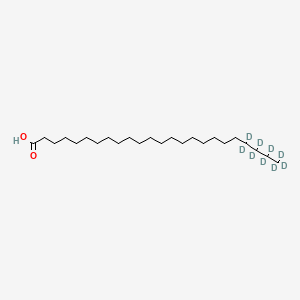
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
